![molecular formula C20H25N3O3S B2655888 1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 626223-43-6](/img/structure/B2655888.png)

1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

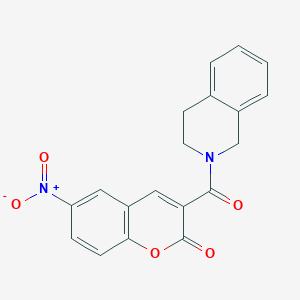

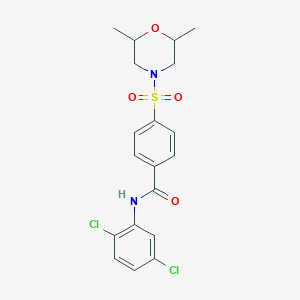

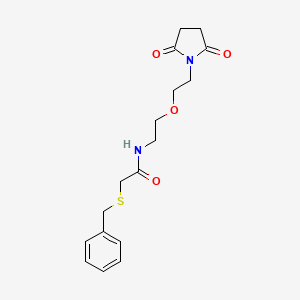

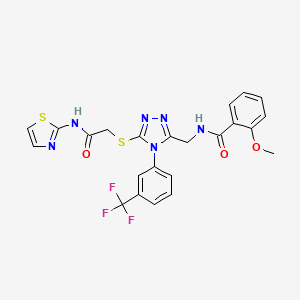

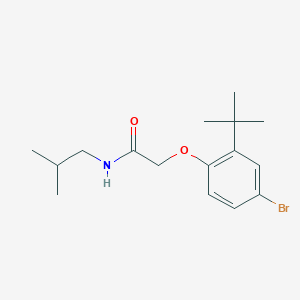

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane and pyridazine rings would likely contribute to the rigidity of the molecule, while the sulfanyl group, ketone group, and 3,4-dimethoxyphenyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific conditions and reagents used. The sulfanyl group and the ketone group are likely to be reactive. The azepane and pyridazine rings might also undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings .Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of sulfur- and nitrogen-containing derivatives with physiological properties. Among these, compounds similar to the target chemical have been synthesized, demonstrating significant biological activities that could be beneficial in drug development. These compounds have shown an antioxidant effect, potential in stabilizing biological membranes at low concentrations, and an increase in mitochondrial membrane potential. This indicates their utility in creating drugs with specific biological actions (Farzaliyev et al., 2020).

Heterocyclic Syntheses

In the synthesis of heterocyclic compounds, sulfur-substituted quinolizidines and pyrido[1,2-a]azepines have been prepared. These syntheses involve complex reactions indicating the potential of sulfur-substituted heterocycles in pharmaceutical development, which may relate to derivatives of the target compound (Chou et al., 2007).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of pyridazinone derivatives is crucial for their application in treating cardiovascular diseases. These studies help in formulating drugs with poor aqueous solubility and provide insights into their pharmacokinetic behaviors (Imran et al., 2017).

Photolytic Ring-Expansions

The photolysis of azidoquinolines, yielding compounds with azepine structures, showcases the chemical versatility and potential for creating novel compounds through photochemical reactions. Such processes could be applied to synthesize related derivatives with unique properties (Hayes et al., 1990).

Multicomponent Cycloaddition Reactions

The use of multicomponent cycloaddition reactions for synthesizing biologically active 1,4-diazepine compounds opens pathways for generating complex molecules with potential therapeutic applications. This approach could be relevant for synthesizing analogs of the target chemical (Lee et al., 2014).

Molecular Docking and In Vitro Screening

The synthesis and molecular docking of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrids, demonstrate the importance of computational methods in identifying compounds with antimicrobial and antioxidant activities. These methods could also guide the development of compounds based on the target chemical structure (Flefel et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-25-17-9-7-15(13-18(17)26-2)16-8-10-19(22-21-16)27-14-20(24)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJMASAVRYOZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2655820.png)

![3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655822.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2655823.png)

![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2655825.png)

![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)

![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)